molecular formula C13H9ClF3NO3 B12854621 Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12854621
M. Wt: 319.66 g/mol
InChI Key: SAGSIMTWBFTLNA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The IUPAC name ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is derived from the quinoline core structure, where the nitrogen atom occupies position 1. Substituents are numbered sequentially: a chlorine atom at position 8, a hydroxyl group at position 4, a trifluoromethyl group at position 6, and an ethyl ester moiety at position 3 (Fig. 1). Tautomerism between the 4-hydroxy and 4-oxo forms is possible due to resonance stabilization of the enol-keto equilibrium, though the hydroxy formulation is preferred in nomenclature unless crystallographic evidence confirms the keto form.

Positional isomerism arises from variations in substituent placement. For example:

  • Isomer A : Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (), which swaps the chlorine and trifluoromethyl positions.
  • Isomer B : Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (), relocating chlorine to position 5.
  • Isomer C : Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (), lacking the chlorine substituent.

Substituent positioning critically alters electronic properties. The chlorine atom at position 8 exerts an electron-withdrawing inductive effect, while the trifluoromethyl group at position 6 enhances lipophilicity and steric bulk.

Compound Substituent Positions Molecular Formula
Target compound 3-COOEt, 4-OH, 6-CF3, 8-Cl C13H9ClF3NO3
Isomer A () 3-COOEt, 4-Cl, 8-CF3 C13H9ClF3NO2
Isomer B () 3-COOEt, 4-OH, 5-Cl, 8-CF3 C13H9ClF3NO3
Isomer C () 3-COOEt, 4-OH, 6-CF3 C13H10F3NO3

Crystallographic and Spectroscopic Elucidation of Molecular Architecture

While direct crystallographic data for this compound is unavailable, its molecular geometry can be inferred from analogous structures. The quinoline ring adopts a planar conformation, with substituents influencing bond lengths and angles. The ethyl ester at position 3 extends perpendicular to the aromatic plane, minimizing steric clashes with the trifluoromethyl group at position 6.

Spectroscopic signatures include:

  • IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) for the 4-hydroxy group and strong carbonyl stretches for the ester (~1720 cm⁻¹) and potential keto tautomer (~1680 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as doublets or triplets due to coupling with adjacent substituents. The ethyl group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (OCH2).
  • ¹⁹F NMR : A singlet at ~-60 ppm for the trifluoromethyl group.
  • Mass Spectrometry : A molecular ion peak at m/z 319.66 ([M]⁺) and fragment ions at m/z 274 ([M–COOEt]⁺) and m/z 144 (quinoline core).

Comparative Structural Analysis with Substituted Quinoline Derivatives

The target compound’s unique substitution pattern distinguishes it from related derivatives:

  • Electron-Withdrawing Effects : The combined presence of chlorine and trifluoromethyl groups creates a pronounced electron-deficient aromatic system, contrasting with analogs like ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (), which lacks chlorine.
  • Hydrogen-Bonding Capacity : The 4-hydroxy group enables intermolecular hydrogen bonding, a feature absent in non-hydroxylated derivatives such as ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate ().
  • Steric Interactions : The trifluoromethyl group at position 6 introduces steric hindrance near the ester moiety, potentially affecting reactivity compared to less substituted quinolines.

Substituent positioning also modulates solubility. The target compound’s logP value is estimated to exceed 3.0 due to its trifluoromethyl and chloro groups, rendering it more lipophilic than hydroxylated analogs like 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid ().

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)

InChI Key

SAGSIMTWBFTLNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoroacetic acid and acetic anhydride as esterification agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is its antimicrobial properties. Studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities. For instance, a study published in the Journal of Medicinal Chemistry reported that modifications to the quinoline structure can enhance its effectiveness against resistant bacterial strains .

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, may possess anticancer properties. A case study involving analogs of this compound showed promising results in inhibiting tumor cell proliferation in vitro, suggesting potential for further development as an anticancer agent .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has highlighted the potential for enhanced charge transport properties when incorporated into device architectures .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial and fungal strains
Anticancer PropertiesInhibits tumor cell proliferation; potential for drug development
Organic ElectronicsSuitable for OLEDs and OPVs due to stable thin film formation

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of this compound against resistant strains.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Activity Investigation :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : The study revealed a dose-dependent decrease in cell viability, supporting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 8-chloro-6-CF₃ substitution in the target compound distinguishes it from analogs like ethyl 4-hydroxy-8-CF₃-quinoline-3-carboxylate , where the CF₃ group is at position 8. Dual halogenation (e.g., 4,6-dichloro in ) increases electrophilicity but may reduce solubility compared to hydroxyl-containing derivatives .

Bioactivity Correlations: The 4-hydroxy group in the target compound and enhances hydrogen-bonding capacity, critical for interactions with biological targets like DNA gyrase in antibacterial quinolones . Trifluoromethyl at position 6 (target) vs. 8 () impacts metabolic resistance; CF₃ at electron-deficient positions (e.g., 6) may improve stability against oxidative degradation .

Synthetic Utility :

  • Halogenated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, enabling diversification into complex pharmaceuticals.
  • The target compound’s hydroxyl group allows further functionalization via esterification or alkylation, a flexibility absent in fully halogenated analogs .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound forms a 3D network via C-H···N/F/O interactions, similar to ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-CF₃-quinoline-3-carboxylate . However, the absence of a triazole moiety in the target simplifies packing dynamics.
  • Melting Points: Derivatives with nitro groups (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate, m.p. 438 K ) exhibit higher melting points than hydroxylated analogs (e.g., target compound), likely due to stronger dipole interactions.

Biological Activity

Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS Number: 56881-18-6) is a synthetic compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClF3N2O3
  • Molecular Weight : 285.22 g/mol
  • Density : 1.373 g/cm³
  • Boiling Point : 348.9°C at 760 mmHg
  • Melting Point : >300°C

Pharmacological Properties

This compound exhibits several pharmacological activities that are noteworthy:

  • Antimicrobial Activity : Quinoline derivatives have been reported to possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, potentially increasing their effectiveness against various bacterial strains .
  • Anticancer Potential : Research indicates that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure may allow it to interact with DNA or other cellular targets, disrupting cancer cell proliferation .
  • Enzyme Inhibition : Compounds containing the trifluoromethyl group have shown promise in inhibiting specific enzymes relevant to disease pathways, such as those involved in cancer and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, which can lead to the inhibition of replication and transcription processes in cancer cells.
  • Enzyme Modulation : The presence of the trifluoromethyl group enhances interactions with enzymes, potentially leading to altered activity profiles that may be beneficial in therapeutic contexts.

Case Study 1: Anticancer Activity

A study evaluated the effects of various quinoline derivatives on human colon carcinoma cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, with some derivatives showing better activity than standard anticancer agents . The study highlighted the importance of structural modifications on biological efficacy.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of trifluoromethyl-substituted quinolines revealed that these compounds displayed enhanced activity against resistant strains of bacteria. The incorporation of the trifluoromethyl group was crucial for improving potency against Gram-positive and Gram-negative bacteria .

Data Summary Table

PropertyValue
Molecular FormulaC13H10ClF3N2O3
Molecular Weight285.22 g/mol
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivitySignificant cytotoxic effects observed
MechanismDNA intercalation, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis involves regioselective functionalization of the quinoline core. For example, trifluoromethylation at the 6-position can be achieved via radical or nucleophilic substitution under controlled conditions (e.g., using CF3_3Cu or CF3_3I). Ethylation at the 3-carboxylate position typically employs ethyl chloroformate in anhydrous DMF with a base like triethylamine to minimize hydrolysis. Key factors include reaction temperature (0–5°C for electrophilic substitutions) and solvent polarity to direct substituent placement .
  • Data Analysis : Monitor reaction progress via TLC and LC-MS. Regioselectivity can be confirmed by 1^1H NMR (e.g., coupling constants for adjacent substituents) and X-ray crystallography for unambiguous assignments .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm substituent positions (e.g., trifluoromethyl at δ ~110 ppm in 19^{19}F NMR).
  • IR Spectroscopy : Identify hydroxyl (3400–3600 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H10_{10}ClF3_3NO3+_3^+).
    • Validation : Cross-validate with single-crystal X-ray diffraction (e.g., SHELXL refinement ) to resolve ambiguities in substituent orientation .

Q. How can preliminary antimicrobial activity screening be designed for this compound?

  • Methodological Answer :

  • Assay Setup : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluoroquinolone controls (e.g., ciprofloxacin).
  • Concentration Range : Test 0.5–128 µg/mL.
  • Data Interpretation : Compare MIC90_{90} values and assess structure-activity trends (e.g., trifluoromethyl enhances membrane permeability ).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational models of molecular packing?

  • Methodological Answer : Perform X-ray crystallography (Mo Kα radiation, 100 K) to analyze intermolecular interactions. For example:

  • Hydrogen Bonds : Identify C–H···O/F/Cl interactions (e.g., C5–H5A···N3, C8–H8A···O2 in related quinoline derivatives ).
  • π-π Stacking : Measure centroid distances (e.g., 3.7 Å for quinoline-phenyl interactions ).
    • Software Tools : Refine data with SHELXL and visualize with WinGX/ORTEP . Compare with DFT-optimized geometries (e.g., Gaussian09) to validate torsional angles .

Q. What strategies mitigate challenges in synthesizing derivatives with modified trifluoromethyl or chloro substituents?

  • Methodological Answer :

  • Trifluoromethyl Stability : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) under inert atmospheres to preserve the CF3_3 group .
  • Chloro Retention : Avoid basic conditions that may displace Cl; employ protecting groups (e.g., acetyl for hydroxyl) during functionalization .
    • Case Study : In Ethyl 8-chloro-6-(trifluoromethyl) derivatives, Sharpless click reactions (CuAAC) with azides yield triazole-linked analogs without compromising the core structure .

Q. How do substituent electronic effects influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., 8-nitro vs. 8-chloro) and test against bacterial DNA gyrase.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities. The trifluoromethyl group enhances hydrophobicity and π-stacking with enzyme pockets .
    • Data Contradictions : While 8-nitro derivatives show higher in vitro activity, their cytotoxicity may offset efficacy, necessitating logP optimization .

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